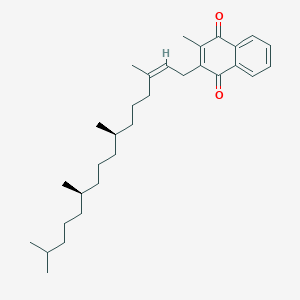

cis-Vitamin K1

Descripción general

Descripción

cis-Vitamin K1, also known as (Z)-vitamin K1, is a fat-soluble naphthoquinone derivative. It is a stereoisomer of phylloquinone and is commonly referred to as vitamin K1. This compound plays a crucial role in the synthesis of blood clotting factors and is essential for maintaining proper blood coagulation. It is found naturally in green leafy vegetables, vegetable oils, and some fruits .

Mecanismo De Acción

Target of Action

Cis-Vitamin K1, also known as Phytonadione, (Z)-, is a variant of Vitamin K1. The primary targets of Vitamin K1 are proteins involved in blood coagulation, bone metabolism, and cell proliferation . It’s important to note that the cis-isomer of vitamin k1 shows nearly no biological activity .

Mode of Action

The active form of Vitamin K, including Vitamin K1, is hydroquinone. It is produced from quinone under the influence of cytoplasmic quinone reductase (QR1) or vitamin K epoxide reductase (VKOR), an enzyme located in the endoplasmic reticulum membrane .

Biochemical Pathways

Vitamin K1 is involved in many biological processes, such as the regulation of blood coagulation, prevention of vascular calcification, bone metabolism, and modulation of cell proliferation . The cis-isomer of vitamin k1 is nearly biologically inactive .

Pharmacokinetics

It is known that vitamin k1 and its variants are highly lipophilic, which influences their absorption, distribution, metabolism, and excretion . Intravenous phylloquinone, a form of Vitamin K1, is 90% cleared in 2 hours, and 99% cleared in 8 hours .

Result of Action

As the cis-isomer of Vitamin K1 is nearly biologically inactive The trans-isomer of Vitamin K1, on the other hand, plays a crucial role in activating certain proteins involved in blood coagulation, bone metabolism, and cell proliferation .

Action Environment

The isomer composition of Vitamin K1 in the final product is influenced by numerous factors, including the methods of production and purification, as well as particular environmental and storage conditions . For instance, natural fermentation-based synthesis results in the production of a mixture of cis and trans isomers, whereas synthetic methods favor the production of the all-trans form of the vitamin .

Análisis Bioquímico

Biochemical Properties

Phytonadione, (Z)- interacts with several enzymes, proteins, and other biomolecules. It is a cofactor of the enzyme γ-carboxylase, which modifies and activates precursors to coagulation factors II, VII, IX, and X . This interaction is crucial for the regulation of blood clotting and bone metabolism .

Cellular Effects

Phytonadione, (Z)- has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used in the treatment of coagulation disorders due to faulty formation of coagulation factors II, VII, IX, and X caused by vitamin K deficiency or interference with vitamin K activity .

Molecular Mechanism

The molecular mechanism of Phytonadione, (Z)- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phytonadione, (Z)- change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Phytonadione, (Z)- vary with different dosages in animal models. For instance, in the treatment of haemorrhagic disorders, Phytonadione, (Z)- may be given intravenously and orally at doses of 0.5 to 2.5 mg/kg bw per day in cattle, sheep, horses, and swine .

Metabolic Pathways

Phytonadione, (Z)- is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is a cofactor in the post-ribosomal synthesis of clotting factors including II (prothrombin), VII (proconvertin), IX (plasma thromboplastin component), and X (Stuart factor) factors as well as of proteins C and S that are involved in the production and inhibition of thrombin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The natural biologically active form of vitamin K1 is the trans (E) isomer, while the inactive cis (Z) isomer is found predominantly in synthetic vitamin K1. The (Z)-isomer can arise as a result of exposure to light . The preparation of (Z)-phytonadione involves the synthesis of the naphthoquinone core followed by the attachment of the phytyl side chain. This can be achieved through various organic synthesis techniques, including the use of Grignard reagents and Friedel-Crafts acylation .

Industrial Production Methods

Industrial production of phytonadione typically involves the large-scale synthesis of the compound using chemical synthesis methods. The process includes the extraction of the naphthoquinone core and the subsequent attachment of the phytyl side chain. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired isomeric form is obtained .

Análisis De Reacciones Químicas

Types of Reactions

cis-Vitamin K1, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

Substitution: Substitution reactions can occur at the naphthoquinone core, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of phytonadione include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions of phytonadione include various quinone and hydroquinone derivatives. These products have different biological activities and can be used in various applications .

Aplicaciones Científicas De Investigación

cis-Vitamin K1, has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in blood clotting and bone health.

Medicine: Used to treat vitamin K deficiency, bleeding disorders, and to counteract the effects of anticoagulant overdose.

Industry: Used in the formulation of dietary supplements and fortified foods.

Comparación Con Compuestos Similares

cis-Vitamin K1, is similar to other vitamin K compounds, such as:

Phylloquinone (Vitamin K1): The trans (E) isomer of phytonadione, which is the naturally occurring form.

Menaquinone (Vitamin K2): A group of compounds with varying side chain lengths, found in fermented foods and animal products.

Menadione (Vitamin K3): A synthetic form of vitamin K that is used in animal feed and some supplements.

This compound, is unique in its isomeric form and its specific applications in medicine and industry. Its ability to act as a cofactor for gamma-glutamyl carboxylase makes it essential for blood clotting and bone health .

Actividad Biológica

Cis-Vitamin K1, also known as cis-phylloquinone, is one of the geometric isomers of Vitamin K1. While Vitamin K is essential for various biological processes, including blood coagulation and bone metabolism, the biological activity of its isomers, particularly this compound, has been a subject of research. This article explores the biological activity of this compound, highlighting its mechanisms, effects on health, and comparisons with its trans isomer.

Structure and Absorption

Vitamin K consists of a naphthoquinone ring that plays a crucial role in its biological activity. The absorption of Vitamin K1 primarily occurs in the proximal small intestine and is mediated by transport proteins such as Niemann–Pick C1-like 1 (NPC1L1) and scavenger receptor class B-type I (SR-BI) . The geometric structure of Vitamin K significantly influences its absorption and bioavailability.

Biological Activity Comparison: cis vs. trans Isomer

Research indicates that the biological activity of this compound is considerably lower than that of its trans counterpart. In studies involving rats, this compound demonstrated approximately 10% activity in coumarin anticoagulant-pretreated animals and only 1% activity in Vitamin K-deficient rats compared to trans-Vitamin K1 . Furthermore, this compound exhibited a slower onset and rate of response than the trans form.

| Isomer Type | Activity in Coumarin Anticoagulant-Pretreated Rats | Activity in Vitamin K-Deficient Rats |

|---|---|---|

| This compound | ~10% | ~1% |

| trans-Vitamin K1 | 100% | 100% |

The primary function of Vitamin K is its role as a coenzyme in the γ-carboxylation process, which activates several proteins involved in coagulation and bone metabolism . The active form of Vitamin K is hydroquinone, generated from quinone through enzymatic reduction. This transformation enables the activation of vitamin-K-dependent proteins (VKDP), which are crucial for various physiological functions.

Cardiovascular Health

The relationship between dietary intake of Vitamin K and cardiovascular health has been explored in various studies. A prospective cohort study indicated no significant association between dietary Vitamin K1 intake and coronary heart disease (CHD), while higher intake of Vitamin K2 was correlated with a reduced risk . This suggests that while Vitamin K plays a role in vascular health, the specific contributions of its isomers differ.

Bone Health

Vitamin K's role in bone metabolism has been widely studied. Higher dietary intake of Vitamin K has been associated with a reduced risk of fractures . However, studies have shown that the effectiveness of different forms varies significantly. For instance, MK-7 (a form of Vitamin K2) demonstrated greater efficacy in reducing uncarboxylated osteocalcin levels compared to both MK-4 and Vitamin K1.

Cataract Formation

A study focusing on an elderly Mediterranean population found that higher dietary intake of Vitamin K1 was associated with a lower risk of cataracts . This suggests potential antioxidant properties linked to Vitamin K1, although further research is necessary to elucidate these mechanisms fully.

Case Studies

- Case Study 1: A randomized clinical trial involving 5860 participants assessed the impact of dietary Vitamin K1 on cataract incidence. Results indicated that participants with higher intake had a significantly lower risk compared to those with lower intake.

- Case Study 2: A meta-analysis evaluated the relationship between dietary Vitamin K intake and fracture risk across multiple cohort studies. The findings suggested an inverse association, indicating that increased intake could moderately decrease fracture risk .

Propiedades

IUPAC Name |

2-methyl-3-[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20-/t23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWXNTAXLNYFJB-ODDKJFTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(/C)\CCC[C@H](C)CCC[C@H](C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166864 | |

| Record name | Phytonadione, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16033-41-3, 79082-95-4 | |

| Record name | Phytonadione, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016033413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytonadione, (Z)-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079082954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytonadione, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYTONADIONE, (Z)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222Q5Y8X26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHYTONADIONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW760MCX0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.